molecular formula C20H22ClN3O3S2 B14974415 4-(N-butyl-N-ethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

4-(N-butyl-N-ethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

Cat. No.: B14974415
M. Wt: 452.0 g/mol
InChI Key: ZFHLFDXYODDTSV-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a complex organic compound featuring a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a 4-chloro-1,3-benzothiazol-7-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole derivative, followed by the introduction of the sulfamoyl group and finally the benzamide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group or the benzothiazole ring, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted benzothiazole or benzamide derivatives.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and benzothiazole-containing molecules. Examples are:

  • N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
  • 4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

What sets 4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl(ethyl)sulfamoyl group and the 4-chloro-1,3-benzothiazol-7-yl moiety provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C20H22ClN3O3S2

Molecular Weight

452.0 g/mol

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

InChI

InChI=1S/C20H22ClN3O3S2/c1-3-5-12-24(4-2)29(26,27)15-8-6-14(7-9-15)20(25)23-17-11-10-16(21)18-19(17)28-13-22-18/h6-11,13H,3-5,12H2,1-2H3,(H,23,25)

InChI Key

ZFHLFDXYODDTSV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3

Origin of Product

United States

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